molecular formula C12H11NOS B3049615 4-(Benzenesulfinyl)aniline CAS No. 21229-95-8

4-(Benzenesulfinyl)aniline

Cat. No. B3049615
CAS RN: 21229-95-8
M. Wt: 217.29 g/mol
InChI Key: GRRWNBJRFZQISJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfinyl)aniline, also known as Sulfanilamide, is an organic compound that has been widely used in scientific research. It is a white to slightly yellow crystalline powder that is soluble in water, alcohol, and ether. This compound was first synthesized in 1908 by Paul Gelmo, and it has been used in various fields of research since then.

Mechanism Of Action

The mechanism of action of 4-(Benzenesulfinyl)aniline involves its ability to inhibit the growth of bacteria. It achieves this by interfering with the synthesis of folic acid in the bacterial cells. Folic acid is an essential nutrient for the growth and replication of bacteria. By inhibiting its synthesis, 4-(Benzenesulfinyl)aniline effectively stops the growth of bacteria.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Benzenesulfinyl)aniline are well documented. It has been shown to have antibacterial properties and has been used in the treatment of various bacterial infections. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(Benzenesulfinyl)aniline in lab experiments are its high purity and stability. It is also readily available in large quantities, making it an ideal starting material for the synthesis of other organic compounds. The limitations of using this compound are its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are many future directions for research involving 4-(Benzenesulfinyl)aniline. One potential area of research is the synthesis of new organic compounds using this compound as a starting material. Another area of research is the development of new drugs that utilize the antibacterial and anti-inflammatory properties of this compound. Additionally, further research could be done on the potential toxicity of this compound and its effects on human health.
Conclusion:
In conclusion, 4-(Benzenesulfinyl)aniline is a versatile and important compound in scientific research. Its synthesis method is well established, and it has been used in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are many potential future directions for research involving this compound, making it an important area of focus for scientists and researchers.

Scientific Research Applications

4-(Benzenesulfinyl)aniline has been used in various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in chemical analysis, such as in the determination of nitrite in water samples. Additionally, it has been used in the pharmaceutical industry for the synthesis of drugs.

properties

IUPAC Name

4-(benzenesulfinyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRWNBJRFZQISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614431
Record name 4-(Benzenesulfinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfinyl)aniline

CAS RN

21229-95-8
Record name 4-(Benzenesulfinyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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